molecular formula C21H26N4O3 B15135928 6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole

6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole

Cat. No.: B15135928
M. Wt: 388.5 g/mol
InChI Key: DKSVBVKHUICELN-PMRCVERTSA-N
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Description

6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole is a complex organic compound characterized by the presence of multiple deuterium atoms Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

The synthesis of 6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

    Attachment of the Pyridazine Moiety: The pyridazine ring is introduced through nucleophilic substitution reactions.

    Ethoxy Substitution: The ethoxy groups are added via etherification reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the removal of oxygen atoms or reduction of double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of ether bonds and formation of corresponding alcohols and acids.

Scientific Research Applications

6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.

    Biology: Investigated for its potential as a tracer in metabolic studies due to the presence of deuterium atoms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity to enzymes and receptors, potentially leading to altered biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole is unique due to its high degree of deuterium incorporation. Similar compounds include:

    6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(pyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole: Lacks the methyl group on the pyridazine ring.

    6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-methoxy-1,2-benzoxazole: Contains a methoxy group instead of an ethoxy group.

    6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methoxy]-3-ethoxy-1,2-benzoxazole: Has a methoxy group in place of one of the ethoxy groups.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

388.5 g/mol

IUPAC Name

6-[1,1-dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i11D2,12D2,13D2

InChI Key

DKSVBVKHUICELN-PMRCVERTSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1C2=NN=C(C=C2)C)([2H])[2H])CC([2H])([2H])OC3=CC4=C(C=C3)C(=NO4)OCC)[2H]

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C

Origin of Product

United States

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